Antazoline Hydrochloride

Atrial fibrillation Pharmacological cardioversion Antiarrhythmic drugs

Procure Antazoline Hydrochloride for its unique dual-domain pharmacology: a potent H1 antagonist (IC50 38.4 nM) combined with clinically validated Class IA antiarrhythmic action for rapid AF cardioversion (78.3% success in CANT trial). This polypharmacology is absent in standard antihistamines. Ideal for ophthalmic combination formulations and emergency cardiovascular protocols. Pharmacopeial-grade (≥98.0% purity, MP 238–243°C).

Molecular Formula C17H20ClN3
Molecular Weight 301.8 g/mol
CAS No. 2508-72-7
Cat. No. B000932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntazoline Hydrochloride
CAS2508-72-7
SynonymsAnalergine
Antasten
Antazoline
Antazoline Hydrochloride
Antazoline Phosphate
Antazoline Phosphate (1:1)
Antistine
Arithmin
Hydrochloride, Antazoline
Imidamine
Phenazoline
Phosphate, Antazoline
Molecular FormulaC17H20ClN3
Molecular Weight301.8 g/mol
Structural Identifiers
SMILESC1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C17H19N3.ClH/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;/h1-10H,11-14H2,(H,18,19);1H
InChIKeySWKDMSRRIBZZAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>45.3 [ug/mL] (The mean of the results at pH 7.4)

Antazoline Hydrochloride (CAS 2508-72-7): Procurement-Relevant Pharmacological and Physicochemical Baseline


Antazoline hydrochloride is a first-generation ethylenediamine-derivative antihistamine that functions as a competitive antagonist at the histamine H1 receptor [1]. Beyond its classical antiallergic application in ophthalmic formulations, the compound exhibits quinidine-like Class IA antiarrhythmic properties through multichannel cardiac electrophysiologic effects, including sodium and potassium channel modulation [2]. The hydrochloride salt (MW 301.81, LogP 3.26) demonstrates aqueous solubility suitable for both topical and parenteral formulation development, with melting point of 238–243 °C and pharmacopeial purity specifications requiring ≥98.0% on dried basis [3].

Why Antazoline Hydrochloride Cannot Be Substituted with Other First-Generation Antihistamines or Class I Antiarrhythmics


Generic substitution among first-generation antihistamines is pharmacologically unsound due to antazoline's unique dual-domain activity profile: it combines H1 receptor antagonism (IC50 = 38.4 nM) with clinically validated quinidine-like Class IA antiarrhythmic efficacy via multichannel cardiac action, a property absent in diphenhydramine, chlorpheniramine, or other structurally related ethylenediamines [1]. Furthermore, among Class I antiarrhythmics, antazoline demonstrates a favorable safety-efficacy ratio with bradycardia as the predominant adverse effect rather than the proarrhythmic torsadogenic liability associated with quinidine and procainamide [2]. This distinctive polypharmacology—antihistaminic, anticholinergic, and antiarrhythmic—cannot be replicated by single-mechanism alternatives, making formulation-specific procurement decisions critical for both ophthalmic combination products and emergency cardiovascular applications [3].

Antazoline Hydrochloride: Quantitative Head-to-Head Differentiation Evidence for Scientific Selection


Clinical Pharmacological Cardioversion Efficacy: Antazoline vs. Amiodarone in Atrial Fibrillation

In a multicenter propensity score matched registry analysis of 1,365 emergency department patients with recent-onset atrial fibrillation, antazoline demonstrated a statistically significant superiority in achieving successful pharmacological cardioversion within 12 hours compared to amiodarone, while showing comparable efficacy to propafenone [1].

Atrial fibrillation Pharmacological cardioversion Antiarrhythmic drugs Emergency medicine

Antifibrillatory Efficacy in Experimental Hypothermia: Antazoline vs. Quinidine

In a controlled canine model of progressive immersion hypothermia, antazoline demonstrated superior protective efficacy against spontaneous ventricular fibrillation compared to quinidine, the historical Class IA reference standard [1]. Multiple antihistaminic compounds were screened alongside quinidine, procainamide, and other antiarrhythmics in this rigorous experimental system.

Ventricular fibrillation Hypothermia Antifibrillatory agents Cardiac protection

H1 Receptor Binding Affinity: Antazoline vs. Alternative Antihistamines

Quantitative receptor binding data from the Therapeutic Target Database establishes antazoline's H1 receptor affinity relative to a panel of structurally and clinically distinct antihistamines [1]. Antazoline exhibits an IC50 of 38.4 nM, positioning it as substantially more potent than azatadine (IC50 = 40,000 nM) and azelastine (IC50 = 4,000 nM), but less potent than cetirizine (Ki = 6 nM) and emedastine (Ki = 1.3 nM) [1]. Notably, antazoline demonstrates comparable H1 binding affinity to olopatadine and pheniramine (32–39 nM range) [2].

Histamine H1 receptor Receptor binding affinity Antihistamine potency IC50

Analytical Method Efficiency: UFLC vs. Conventional HPLC for Antazoline Quantification

A validated ultra-fast liquid chromatographic (UFLC) method for simultaneous determination of antazoline hydrochloride and naphazoline hydrochloride in ophthalmic formulations demonstrates substantial analytical efficiency gains over conventional HPLC methodology [1].

Analytical method validation UFLC HPLC Quality control Ophthalmic formulation

Safety Profile in Atrial Fibrillation Cardioversion: Antazoline vs. Amiodarone and Propafenone

In the multicenter CANT study, the combined safety endpoint incidence with antazoline was compared directly to amiodarone and propafenone in patients undergoing pharmacological cardioversion for atrial fibrillation [1]. While antazoline demonstrated superior efficacy to amiodarone, this was accompanied by a higher incidence of predominantly bradycardia-related adverse events.

Drug safety Bradycardia Adverse events Antiarrhythmic agents Atrial fibrillation

Pharmacopeial Purity Specification and Physicochemical Characterization

The Chinese Pharmacopoeia 2000 Edition establishes definitive purity and characterization standards for antazoline hydrochloride, providing a regulatory benchmark for procurement quality assessment [1]. Complementary solubility data from vendor technical datasheets define the compound's solvent compatibility profile for research and formulation applications .

Quality specification Pharmacopeia Purity Solubility Melting point

Antazoline Hydrochloride: Evidence-Backed Procurement and Application Scenarios


Emergency Department Pharmacological Cardioversion of Recent-Onset Atrial Fibrillation

Based on the multicenter CANT study evidence showing 78.3% successful cardioversion rate versus 66.9% for amiodarone (P <0.001), antazoline hydrochloride is indicated for procurement by hospital emergency departments and cardiology units requiring rapid pharmacological conversion of uncomplicated recent-onset atrial fibrillation. The 11.4% absolute efficacy advantage over amiodarone supports its inclusion in institutional AF management protocols, with the 5.2% bradycardia incidence requiring appropriate monitoring infrastructure [1].

Ophthalmic Formulation Development for Allergic Conjunctivitis

With documented H1 receptor affinity (IC50 = 38.4 nM) and established use in combination ophthalmic solutions with vasoconstrictors such as tetrahydrozoline and naphazoline, antazoline hydrochloride is procured for development of topical antiallergic eye drop formulations. The UFLC analytical method validation provides QC-ready protocols with 3.4-fold reduced runtime versus conventional HPLC, enabling efficient batch release testing [2][3].

Preclinical Antiarrhythmic Drug Discovery and Electrophysiology Research

Antazoline's multichannel cardiac electrophysiologic effects—involving sodium and potassium channel modulation with quinidine-like Class IA properties—support its use as a reference compound in preclinical antiarrhythmic drug discovery programs. The compound's demonstrated ability to suppress torsade de pointes in experimental LQTS models and reduce VF induction in SQTS models makes it a valuable tool compound for investigating atrial and ventricular repolarization mechanisms [4].

Analytical Method Development and Quality Control Reference Standard

The compound's pharmacopeial monograph specification (≥98.0% purity, melting point 238–243 °C, pH 5.0–6.5) and validated UFLC analytical parameters (retention time 1.86 min, linear range with R² >0.998, recovery 99.6–100.4%) establish antazoline hydrochloride as a suitable reference standard for analytical method development, system suitability testing, and quality control in pharmaceutical manufacturing environments [5][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antazoline Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.